![molecular formula C21H17FN8O2 B2718103 3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034598-27-9](/img/structure/B2718103.png)
3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It features several functional groups and rings, including a pyrazole ring, a triazolo ring, an oxadiazole ring, and a fluorophenyl group . This compound is likely to be a part of a larger class of compounds that are being studied for their potential biological activities .
Scientific Research Applications
Heterocyclic Compounds Synthesis
Research into the synthesis of heterocyclic compounds, such as pyrazoles, triazoles, and pyrimidines, often explores the development of molecules with potential pharmacological activities. For instance, the synthesis of enaminones and their reactions with aminoheterocycles have been studied to yield various azolopyrimidines, azolopyridines, and quinolines, showcasing the versatility of these compounds in producing pharmacologically relevant structures (Almazroa, Elnagdi, & El‐Din, 2004).
Molecular Probes Development
Molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds, such as SCH 442416, have demonstrated high affinity and selectivity as antagonists for the human A(2A) adenosine receptor. The extension of ether-linked chain substituents at the phenyl group's p-position using optimized O-alkylation has led to the development of pharmacological probes for studying the A(2A) adenosine receptor, highlighting the compound's utility in biomedical research (Kumar et al., 2011).
Antitumor and Antimicrobial Activities
Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4(5H)-one framework have been synthesized with a focus on their antitumor and antimicrobial activities. Such research signifies the compound's potential in developing novel therapeutic agents with efficacy against cancer and microbial infections, reflecting the broader scope of applications for heterocyclic compounds in drug discovery (Rahmouni et al., 2016).
Antioxidant and Anticancer Properties
Triazolo-thiadiazoles, such as 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (FPNT), have been investigated for their in vitro antioxidant properties and anticancer activity. Specifically, their efficacy against hepatocellular carcinoma cell lines highlights the potential of these compounds in therapeutic applications, including as antioxidants and anticancer agents (Sunil et al., 2010).
Mechanism of Action
Target of action
The compound contains structural features of 1,2,4-triazole and 1,2,4-oxadiazole . Compounds containing these moieties are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets of this compound would depend on its exact structure and could be determined through experimental studies.
Mode of action
The mode of action of this compound would depend on its specific targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .
Biochemical pathways
The affected pathways would depend on the specific targets of this compound. If it acts as an enzyme inhibitor, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its chemical structure. For example, the presence of the 1,2,4-triazole and 1,2,4-oxadiazole moieties could influence its absorption and distribution .
Result of action
The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. For example, if it acts as an enzyme inhibitor, it could lead to a decrease in the production of the product of the enzyme-catalyzed reaction .
Action environment
Environmental factors such as pH and temperature could influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity .
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN8O2/c1-12-24-21(32-28-12)14-7-8-30-18(9-14)25-26-19(30)11-23-20(31)17-10-16(27-29(17)2)13-3-5-15(22)6-4-13/h3-10H,11H2,1-2H3,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCCTMASWPHIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.